9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine
Description
BenchChem offers high-quality 9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C29H29BrN2O3 |
|---|---|
Molecular Weight |
533.5 g/mol |
IUPAC Name |
9-bromo-5-(4-butoxyphenyl)-2-(4-prop-2-enoxyphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine |
InChI |
InChI=1S/C29H29BrN2O3/c1-3-5-17-34-24-13-8-21(9-14-24)29-32-27(25-18-22(30)10-15-28(25)35-29)19-26(31-32)20-6-11-23(12-7-20)33-16-4-2/h4,6-15,18,27,29H,2-3,5,16-17,19H2,1H3 |
InChI Key |
KAPCAPLPMURCHQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C2N3C(CC(=N3)C4=CC=C(C=C4)OCC=C)C5=C(O2)C=CC(=C5)Br |
Origin of Product |
United States |
Biological Activity
The compound 9-Bromo-5-(4-butoxyphenyl)-2-[4-(prop-2-en-1-yloxy)phenyl]-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the available literature on its biological activity, focusing on its antimicrobial, anticancer, and anti-inflammatory properties.
Chemical Structure and Properties
The compound features a complex structure characterized by multiple aromatic rings and functional groups that may contribute to its biological activity. The presence of bromine and alkenyl ether groups is particularly noteworthy as these can enhance reactivity and interaction with biological targets.
Anticancer Activity
The anticancer potential of similar compounds has been extensively studied. For instance, pyrazolo[1,5-c][1,3]benzoxazines have been evaluated for their ability to inhibit cancer cell proliferation. In vitro studies suggest that these compounds can induce apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways associated with cell survival and proliferation .
Case Study:
In a study examining a series of benzoxazine derivatives, one compound exhibited an IC50 value of 0.95 μM against MCF-7 breast cancer cells, indicating potent anticancer activity . Although specific data for the compound is not available, its structural similarity suggests potential for similar effects.
Anti-inflammatory Activity
Compounds with benzoxazine frameworks have also been investigated for anti-inflammatory properties. Research indicates that these compounds can inhibit inflammatory mediators such as nitric oxide (NO) and prostaglandins. The anti-inflammatory activity is often linked to their ability to modulate the expression of pro-inflammatory cytokines .
Molecular Docking Studies
Molecular docking studies have been employed to predict the interaction of this compound with various biological targets. These studies suggest that the compound may effectively bind to enzymes involved in inflammation and cancer progression, supporting its potential therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
